molecular formula C15H14O4 B1626525 1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone CAS No. 69114-99-4

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone

Cat. No. B1626525
CAS RN: 69114-99-4
M. Wt: 258.27 g/mol
InChI Key: ATPRISWXCSYAJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions. For instance, the synthesis of ®-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, a closely related compound, starts from 4-hydroxy-3-nitroacetophenone. The process includes O-benzylation, bromination, and reduction steps, yielding the key intermediate with an overall yield of about 25%.


Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been extensively studied using various analytical techniques. Crystal structures of related derivatives demonstrate the impact of substituents on molecular conformation and intermolecular interactions.


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including carbopalladation, which has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes. The intramolecular carbopalladation of the cyano group is a key step, showing good yields and regioselectivity.


Physical And Chemical Properties Analysis

  • Density : The density of 6-nitro-tetrafuroxano [b,d,b’,d’]biphenyl, a compound with a somewhat related structure, was reported to be 1.80 g/cm³.

Scientific Research Applications

Mechanism of Action

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone participates in electrophilic aromatic substitution reactions. The key step involves attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone should be handled with care. Avoid dust formation, contact with skin and eyes, and ensure adequate ventilation .

properties

IUPAC Name

1-(2,3-dihydroxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-10(16)12-7-8-13(15(18)14(12)17)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPRISWXCSYAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511699
Record name 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-2,3-dihydroxyphenyl)ethanone

CAS RN

69114-99-4
Record name 1-[4-(Benzyloxy)-2,3-dihydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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